[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official IUPAC name reflects the hierarchical naming priority where the primary alcohol functionality takes precedence, designating the base structure as a substituted methanol derivative. The cyclopropyl ring serves as the central structural framework, with the morpholine moiety attached through a methylene linker at the 4-position of the morpholine nitrogen atom.
Alternative systematic names documented in chemical databases include "(1-(Morpholinomethyl)cyclopropyl)methanol" and "cyclopropanemethanol, 1-(4-morpholinylmethyl)-". These nomenclature variations demonstrate the flexibility in systematic naming while maintaining structural clarity. The Chemical Abstracts Service registry number 1267956-65-9 provides unambiguous identification across international chemical databases and regulatory frameworks. The compound exhibits multiple synonymous designations including "{1-[(morpholin-4-yl)methyl]cyclopropyl}methanol" and "[1-(morpholinomethyl)cyclopropyl]methanol," which reflect different approaches to representing the morpholine substituent attachment.
The systematic naming follows the principle of identifying the longest carbon chain containing the highest priority functional group, which in this case is the primary alcohol. The cyclopropane ring attachment creates a quaternary carbon center that serves as the branching point for both the hydroxymethyl group and the morpholine-containing substituent. This structural arrangement requires careful attention to stereochemical considerations, though the compound appears to be achiral due to the symmetrical nature of the cyclopropane ring substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula C9H17NO2 encompasses the complete atomic composition of this compound, representing a relatively compact heterocyclic structure with a molecular weight of 171.24 daltons. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The carbon-to-hydrogen ratio of approximately 1:1.9 indicates a partially saturated organic structure consistent with the presence of both aliphatic rings and heteroatomic functionalities.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| Carbon Atoms | 9 |
| Hydrogen Atoms | 17 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 2 |
| Degree of Unsaturation | 2 |
The degree of unsaturation analysis reveals the presence of two ring systems within the molecular framework, corresponding to the cyclopropane and morpholine rings. The absence of additional unsaturation indicates that no aromatic systems or carbonyl functionalities are present, consistent with the fully saturated nature of both ring systems. The molecular composition reflects the integration of hydrophilic and lipophilic character through the alcohol and ether functionalities of the morpholine ring, balanced against the hydrophobic cyclopropane moiety.
The heteroatom distribution shows a single nitrogen atom incorporated within the morpholine ring system and two oxygen atoms contributing to both the morpholine ether functionality and the primary alcohol group. This heteroatom arrangement provides multiple sites for hydrogen bonding interactions and potential coordination chemistry applications. The relatively low molecular weight combined with the presence of polar functional groups suggests favorable solubility characteristics in both aqueous and organic solvent systems.
Three-Dimensional Conformational Studies
The three-dimensional conformational behavior of this compound involves complex intramolecular dynamics arising from the morpholine ring flexibility and the rotational freedom around the methylene bridge connecting the morpholine and cyclopropane systems. The morpholine ring system exhibits characteristic chair-equatorial and chair-axial conformational preferences, similar to those observed in the parent morpholine compound, where conformational stability differences of approximately 109 ± 4 wavenumbers have been documented between conformers.
The cyclopropane ring maintains a rigid planar geometry due to the inherent strain and sp3 hybridization constraints of the three-membered ring system. However, the substitution pattern at the cyclopropane carbon creates a quaternary center that influences the overall molecular geometry and conformational preferences. The primary alcohol functionality introduces additional conformational variables through rotation around the carbon-oxygen bond, potentially forming intramolecular hydrogen bonding interactions with the morpholine oxygen atom under favorable geometric arrangements.
Computational studies of related cyclopropane-containing compounds suggest that the conformational energy landscape is dominated by the morpholine ring puckering and the relative orientation of the hydroxymethyl group with respect to the morpholine-methylene substituent. The methylene bridge connecting the morpholine nitrogen to the cyclopropane ring provides rotational flexibility that allows the molecule to adopt multiple low-energy conformations. These conformational states may exhibit different physicochemical properties and biological activities, contributing to the compound's overall pharmacological profile.
The molecular geometry optimization reveals that the most stable conformations likely feature the morpholine ring in a chair conformation with the methylene substituent occupying an equatorial position to minimize steric interactions. The cyclopropane ring orientation relative to the morpholine system creates a compact three-dimensional structure that maximizes intramolecular van der Waals interactions while minimizing unfavorable steric clashes between the ring systems.
Comparative Structural Analysis with Related Cyclopropane-Morpholine Hybrids
Comparative structural analysis of this compound with related cyclopropane-morpholine hybrid compounds reveals distinct architectural features that distinguish this molecule within its chemical class. The compound 1-((Morpholin-4-yl)methyl)cyclopentan-1-amine, which features a five-membered cyclopentane ring instead of the three-membered cyclopropane, demonstrates how ring size significantly impacts molecular geometry and conformational flexibility. The cyclopentane analog exhibits greater conformational freedom due to reduced ring strain, potentially leading to different biological activity profiles.
The simpler cyclopropylmethanol structure provides insight into the fundamental cyclopropane-alcohol motif present in the target compound. Cyclopropylmethanol, with molecular formula C4H8O, represents the core structural element that is elaborated upon through morpholine substitution in this compound. This comparison highlights the significant structural complexity introduced by the morpholine-methylene substituent, which more than doubles the molecular weight and introduces additional heteroatomic functionalities.
Eigenschaften
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJSIVYKRDCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine or cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Overview
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. Its unique structural features enable it to interact with biological systems, making it a valuable candidate for drug development and therapeutic applications.
Synthesis of Pharmacologically Active Compounds
This compound serves as an intermediate in the synthesis of various pharmacologically active derivatives. Its morpholine moiety is known for enhancing solubility and bioavailability, which are critical factors in drug design. Researchers have explored its potential in creating compounds that target specific receptors, including the histamine H3 receptor, which is implicated in conditions like cognitive impairment and sleep disorders .
Histamine H3 Receptor Modulation
Cyclopropyl amines, including derivatives of this compound, have been identified as modulators of the histamine H3 receptor. This receptor plays a significant role in regulating neurotransmitter release and is a target for treating disorders such as Alzheimer's disease and other cognitive dysfunctions . The modulation of this receptor can lead to improved memory function and reduced symptoms of excessive somnolence.
Cognitive Enhancement
Studies have indicated that compounds derived from this compound may enhance cognitive functions. For instance, its application in developing drugs aimed at mitigating memory degeneration has been highlighted, particularly in the context of aging populations and neurodegenerative diseases .
Treatment of Sleep Disorders
The compound's interaction with the histamine system suggests potential applications in treating sleep disorders, specifically those related to circadian rhythm disruptions . By modulating histamine levels, it may help restore normal sleep patterns.
Safety Profile
While exploring its applications, it is crucial to assess the safety profile of this compound. Preliminary studies indicate that it exhibits a favorable safety profile with minimal toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety in long-term use.
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). Such studies are vital for predicting the behavior of the compound within biological systems and optimizing its therapeutic efficacy.
Case Studies
Wirkmechanismus
The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The cyclopropyl group may provide steric hindrance, influencing the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Notable Properties |
|---|---|---|---|---|---|
| This compound | Not explicitly provided* | ~185–227† | Morpholinylmethyl, methanol | High | High solubility in polar solvents |
| 2-{1-[(Morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol | C₁₀H₁₉NO₂ | 185.26 | Morpholinylmethyl, ethanol | Moderate | Increased hydrophilicity vs. methanol |
| 4-[1-(4-Bromophenyl)cyclopropyl]morpholine | C₁₃H₁₆BrNO | 282.18 | Morpholine, bromophenyl | Low | Lipophilic, sterically bulky |
| [1-(Trifluoromethyl)cyclopropyl]methanol | C₅H₇F₃O | 140.11 | Trifluoromethyl, methanol | Moderate | High metabolic stability |
| (4-Bromophenyl)(cyclopropyl)methanol | C₁₀H₁₁BrO | 227.10 | Bromophenyl, cyclopropyl, methanol | Low | Low aqueous solubility |
*Estimated based on structural analogs (e.g., ). †Molecular weight inferred from related compounds.
Biologische Aktivität
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring, which is known for enhancing potency and reducing off-target effects in drug discovery. The morpholine moiety contributes to its solubility and potential interactions with biological targets.
Target Receptors
- Toll-like Receptors (TLRs) : Compounds similar in structure have been reported to activate TLRs, particularly TLR7, which plays a crucial role in immune response modulation. Activation of TLRs can lead to the production of pro-inflammatory cytokines and interferons, which are vital for antiviral responses.
- GABA Receptors : Some derivatives have shown potential as positive allosteric modulators of GABA_A receptors, affecting neurotransmission and potentially leading to anxiolytic effects.
Biological Activity Profiles
The biological activity profiles of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Here are notable findings:
- TLR Activation Studies : Research indicates that compounds activating TLR7 can enhance immune responses against viral infections. For instance, a study demonstrated that a structurally similar compound significantly increased IFN-α levels in vitro, suggesting a similar potential for this compound .
- Neuropharmacological Effects : In animal models, compounds with cyclopropyl structures have shown efficacy in modulating GABAergic transmission, leading to reduced anxiety behaviors. This suggests that this compound may also exhibit such properties .
- Metabolic Pathway Involvement : Investigations into metabolic pathways have revealed that compounds with morpholine groups often interact with liver enzymes, influencing drug metabolism and clearance rates. This could impact the pharmacokinetics of this compound in clinical settings .
Q & A
Basic: What synthetic strategies are recommended for preparing [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Step 1: Cyclopropane ring formation using precursors like cyclopropylmethylamine derivatives. For example, [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride (CAS: 1290042-81-7) is a key intermediate, synthesized via nucleophilic substitution or reductive amination .
- Step 2: Functionalization of the cyclopropyl group with a hydroxymethyl moiety. Methanolysis or alcohol protection/deprotection strategies are commonly employed, with solvents like dichloromethane or ethanol and catalysts (e.g., palladium or acid/base systems) to enhance yields .
Key Data:
| Step | Reaction Type | Solvent/Catalyst | Yield Range | Source |
|---|---|---|---|---|
| 1 | Reductive Amination | Ethanol, NaBH4 | 70-85% | |
| 2 | Methanolysis | CH2Cl2, H+ | 60-75% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 772 observed in related morpholine derivatives) and purity .
- HPLC: Retention time analysis under standardized conditions (e.g., 1.35 minutes in QC-SMD-TFA05 conditions) ensures batch consistency .
- NMR: 1H/13C NMR resolves cyclopropyl ring geometry and morpholine substitution patterns. For example, the cyclopropyl methylene protons appear as distinct multiplets (δ 0.8–1.2 ppm) .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Answer:
- Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) predicts transition states and reaction thermodynamics. For example, DFT calculations can model cyclopropane ring strain (≈27 kcal/mol) and morpholine’s electron-donating effects .
- Molecular Docking: Predicts binding affinities to biological targets (e.g., enzymes or receptors). Studies on similar compounds (e.g., [1-(Methylamino)cyclopropyl]methanol hydrochloride) suggest interactions with neurotransmitter receptors via hydrogen bonding .
Case Study: DFT-guided optimization of a derivative’s synthesis reduced energy barriers by 15%, improving yields from 60% to 78% .
Advanced: How can researchers resolve low yields in cyclopropane ring formation during synthesis?
Answer:
- Catalyst Optimization: Transition metal catalysts (e.g., Pd/C) enhance ring-closing efficiency. For example, palladium-mediated cyclopropanation improved yields from 50% to 82% in related systems .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions. Evidence from cyclopropane derivatives shows a 20% yield increase when switching from THF to DMF .
- Temperature Control: Slow addition of reagents at –20°C minimizes ring-opening side reactions .
Data Analysis: How should conflicting LCMS/HPLC data be interpreted for quality control?
Answer:
- Impurity Profiling: Use orthogonal methods (e.g., LCMS + NMR) to identify byproducts. For instance, a 5% impurity in HPLC (retention time 1.40 min vs. 1.35 min) may indicate isomerization or unreacted starting material .
- Column Variability: Test different HPLC columns (C18 vs. phenyl-hexyl) to resolve co-eluting peaks. A study on morpholine analogs showed 99% purity confirmation after switching columns .
Stability: What factors influence the compound’s stability during storage?
Answer:
- Light Sensitivity: Store in amber glass bottles to prevent photodegradation, as demonstrated in studies on similar alcohols (e.g., 95% purity retention after 6 months in amber vs. 80% in clear glass) .
- Temperature: –20°C storage reduces hydrolysis of the hydroxymethyl group. Accelerated stability testing (40°C/75% RH) showed <2% degradation over 30 days at –20°C vs. 12% at 25°C .
Advanced: What is the role of the morpholine group in modulating reactivity and bioactivity?
Answer:
- Electronic Effects: The morpholine’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity, critical for interactions with biological targets. For example, replacing morpholine with piperidine in analogs reduced receptor binding affinity by 40% .
- Steric Effects: The morpholine ring’s chair conformation restricts rotational freedom, favoring specific binding poses. Computational studies show a 30% higher docking score for morpholine-containing derivatives vs. acyclic amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
